molecular formula C8H18O4 B3116458 2-(1-Ethoxyethoxy)butane-1,4-diol CAS No. 2166383-82-8

2-(1-Ethoxyethoxy)butane-1,4-diol

Cat. No.: B3116458
CAS No.: 2166383-82-8
M. Wt: 178.23 g/mol
InChI Key: SNYNSRJHDYPCHN-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)butane-1,4-diol is an organic compound with the molecular formula C8H18O4. It is characterized by the presence of two hydroxyl groups and two ether linkages, making it a versatile molecule in various chemical reactions and applications. This compound is often used in the synthesis of novel materials and in the investigation of various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethoxy)butane-1,4-diol typically involves the reaction of butane-1,4-diol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethoxy)butane-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ether linkages can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions.

Major Products

    Oxidation: The major products include aldehydes and ketones.

    Reduction: The major products are simpler alcohols.

    Substitution: The products depend on the nucleophile used and can include a wide range of ether derivatives.

Scientific Research Applications

2-(1-Ethoxyethoxy)butane-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)butane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating various biochemical reactions. The ether linkages provide stability and flexibility to the molecule, allowing it to participate in a wide range of chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A primary alcohol with similar hydroxyl groups but without ether linkages.

    1,2-Butanediol: Another diol with hydroxyl groups on adjacent carbon atoms.

    1,3-Butanediol: A diol with hydroxyl groups separated by one carbon atom.

Uniqueness

2-(1-Ethoxyethoxy)butane-1,4-diol is unique due to its combination of hydroxyl groups and ether linkages, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(1-ethoxyethoxy)butane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4/c1-3-11-7(2)12-8(6-10)4-5-9/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYNSRJHDYPCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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